

# **Application Notes: Immunohistochemical Staining of CD79b in Lymphoma Tissues**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Polatuzumab vedotin |           |
| Cat. No.:            | B10857352           | Get Quote |

#### Introduction to CD79b

CD79b, also known as Ig-beta or B29, is a transmembrane protein that forms a critical component of the B-cell receptor (BCR) complex.[1][2] It exists as a heterodimer with CD79a (Ig-alpha), and this CD79a/b dimer is essential for the surface expression of immunoglobulin (Ig) and for signal transduction upon antigen binding.[3][4] The BCR, composed of the membrane-bound immunoglobulin and the CD79a/b heterodimer, governs B-cell activation, proliferation, differentiation, and survival.[3][5] CD79b's cytoplasmic tail contains an immunoreceptor tyrosine-based activation motif (ITAM), which, upon phosphorylation by Src family kinases like LYN and FYN, initiates a downstream signaling cascade involving kinases such as SYK and BTK.[3][5][6] This signaling is crucial for normal B-cell function and is often dysregulated in B-cell malignancies.[7][8]

## Clinical and Research Significance in Lymphoma

The expression of CD79b is largely restricted to the B-cell lineage, appearing at the pre-B-cell stage and persisting until differentiation into plasma cells.[9] This specificity makes it a valuable biomarker in the diagnosis of B-cell lymphomas.

 Diagnostic Marker: Immunohistochemistry (IHC) for CD79b helps confirm the B-cell origin of lymphoid neoplasms. While CD20 is a commonly used B-cell marker, CD79a and CD79b can be crucial alternatives, especially in cases with loss of CD20 expression due to plasma cell differentiation or following rituximab therapy.[10]



- Therapeutic Target: CD79b's high expression on malignant B-cells and its ability to internalize after antibody binding make it an ideal target for antibody-drug conjugates (ADCs).[9] Polatuzumab vedotin, an ADC targeting CD79b, has shown significant efficacy in treating diffuse large B-cell lymphoma (DLBCL), highlighting the protein's therapeutic relevance.[11][12]
- Prognostic Value: Studies have shown that the pattern and level of CD79b expression may have prognostic implications. In DLBCL, lower CD79b expression has been associated with the activated B-cell-like (ABC) subtype and a poorer prognosis.[11][12] Conversely, higher CD79b expression has been noted in patients over 60 and those with a higher-risk international prognostic index, who may benefit more from anti-CD79b targeted therapies.
   [13]

#### **Expression Patterns in B-Cell Lymphomas**

CD79b expression is widespread across mature B-cell neoplasms, found in 80-90% of cases, but its intensity and subcellular localization can vary significantly.[9]

- Diffuse Large B-Cell Lymphoma (DLBCL): Expression is common but heterogeneous.
   Staining patterns can be membranous, cytoplasmic, or a combination of both.[9][12] Some studies report that the majority of DLBCL cases show a cytoplasmic pattern (around 75%), with a smaller fraction showing a membranous pattern (around 15%).[11][12]
- Primary Mediastinal B-cell Lymphoma (PMBCL): This subtype often exhibits significantly lower or absent surface CD79b expression compared to other aggressive B-cell lymphomas.
   [9][13]
- Mantle Cell Lymphoma (MCL) & Other B-CLPDs: High CD79b expression is typically observed in mantle cell lymphoma, hairy cell leukemia, and splenic marginal zone lymphoma.
   MCL is characterized by moderate CD5 expression but significantly stronger CD79b expression compared to Chronic Lymphocytic Leukemia.
- Chronic Lymphocytic Leukemia (CLL): In contrast to other B-cell malignancies, CLL cases often show weak or negative CD79b expression.[9][14]



# Quantitative Data on CD79b Expression in B-Cell Lymphomas

The following table summarizes CD79b expression data from various studies, primarily using flow cytometry and immunohistochemistry.

| Lymphoma<br>Subtype                               | Method         | Key Findings                                                                                                                   | Reference |
|---------------------------------------------------|----------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|
| Aggressive B-Cell<br>Lymphomas (General)          | Flow Cytometry | Median expression of<br>75% on pathological<br>B-cells; 18% of cases<br>were negative or<br>barely positive (<1%).             | [9]       |
| Diffuse Large B-Cell<br>Lymphoma (DLBCL)          | IHC            | Staining patterns observed: 75% cytoplasmic, 14.9% membranous, 9% negative. Expression levels vary by cell-of- origin subtype. | [11][12]  |
| Primary Mediastinal<br>B-Cell Lymphoma<br>(PMBCL) | Flow Cytometry | Significantly lower surface expression (median 0.8%) compared to other aggressive B-cell lymphomas (median 80%).               | [9][13]   |
| Mantle Cell<br>Lymphoma (MCL)                     | Flow Cytometry | Strong expression of CD79b.                                                                                                    | [9][14]   |
| Chronic Lymphocytic<br>Leukemia (CLL)             | Flow Cytometry | Characterized by weak or negative CD79b expression.                                                                            | [9][14]   |



## **Visualized Pathways and Workflows**



Click to download full resolution via product page

Caption: Simplified B-Cell Receptor (BCR) signaling cascade initiated by antigen binding.





Click to download full resolution via product page

Caption: Standard workflow for immunohistochemical (IHC) staining of lymphoma tissue.



## **Detailed Protocol: CD79b Immunohistochemistry**

This protocol is a general guideline for staining CD79b in formalin-fixed, paraffin-embedded (FFPE) lymphoma tissue sections. Optimization may be required for specific antibodies and detection systems.

### I. Reagents and Materials

- FFPE lymphoma tissue sections (4-5 μm) on charged slides
- Xylene or xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water (DI H<sub>2</sub>O)
- Antigen Retrieval Buffer: Tris-EDTA Buffer (10mM Tris, 1mM EDTA, pH 8.5-9.0)
- Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST)
- Hydrogen Peroxide Block (3% H<sub>2</sub>O<sub>2</sub>)
- Protein Block (e.g., Normal Goat Serum)
- Primary Antibody: Mouse anti-human CD79b monoclonal antibody (e.g., Clone OTI8A12 or AT107-2)
- Detection System: HRP-polymer-based detection system for mouse antibodies
- Chromogen: 3,3'-Diaminobenzidine (DAB)
- Counterstain: Harris Hematoxylin
- Mounting Medium (permanent)
- Positive Control: Normal tonsil tissue or a known CD79b-positive lymphoma case
- Negative Control: Primary antibody diluent or isotype control instead of primary antibody



### **II. Specimen Preparation**

- Baking: Bake slides in an oven at 60°C for 60 minutes to adhere the tissue section.
- · Deparaffinization:
  - Immerse slides in xylene: 2 changes, 5 minutes each.
  - Immerse in 100% ethanol: 2 changes, 3 minutes each.
  - Immerse in 95% ethanol: 1 change, 3 minutes.
  - Immerse in 70% ethanol: 1 change, 3 minutes.
- Rehydration: Rinse slides thoroughly in running tap water, followed by a final rinse in DI H2O.

### III. Antigen Retrieval

- Method: Heat-Induced Epitope Retrieval (HIER) is recommended.
- Pre-heat the Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.
- Immerse slides in the hot buffer and incubate for 20-30 minutes. For pressure cookers, a shorter time may be sufficient (e.g., 3 minutes at 120°C).[15]
- Allow slides to cool in the buffer at room temperature for at least 20 minutes.
- Rinse slides with DI H2O, then with wash buffer.

## IV. Staining Procedure

Perform all incubation steps in a humidified chamber to prevent tissue from drying out.

- Endogenous Peroxidase Block:
  - Cover the tissue section with 3% H<sub>2</sub>O<sub>2</sub>.
  - Incubate for 10-15 minutes at room temperature.
  - Rinse well with wash buffer (2 changes, 3 minutes each).



#### · Protein Block:

- Wipe excess buffer from around the tissue.
- Apply protein block to cover the section.
- Incubate for 10-20 minutes at room temperature.
- Gently tap off excess blocking serum (do not rinse).
- Primary Antibody Incubation:
  - Dilute the anti-CD79b primary antibody in antibody diluent to its optimal concentration (e.g., 1:200 to 1:2000, requires validation).[15]
  - Apply the diluted antibody to the tissue section.
  - Incubate for 60 minutes at room temperature or overnight at 4°C.
  - Rinse thoroughly with wash buffer (3 changes, 3 minutes each).
- Detection System:
  - Apply the HRP-polymer secondary antibody according to the manufacturer's instructions.
  - Incubate for 30-45 minutes at room temperature.
  - Rinse thoroughly with wash buffer (3 changes, 3 minutes each).
- Chromogen Application:
  - Prepare the DAB working solution immediately before use.
  - Apply DAB solution to the tissue and incubate for 5-10 minutes, or until a brown precipitate is observed microscopically.
  - Stop the reaction by immersing the slides in DI H<sub>2</sub>O.
- Counterstaining:



- Immerse slides in Hematoxylin for 1-2 minutes.
- "Blue" the stain by rinsing in running tap water.
- o Differentiate briefly in 0.5% acid alcohol if necessary, followed by re-bluing in tap water.
- Dehydration and Mounting:
  - Dehydrate the slides through graded alcohols (95% ethanol, 100% ethanol).
  - Clear in xylene (2 changes, 3 minutes each).
  - Apply a coverslip using a permanent mounting medium.

#### V. Interpretation of Staining

- Positive Staining: A brown (DAB) precipitate indicates the presence of the CD79b antigen.
   Staining can be observed on the cell membrane and/or within the cytoplasm.
- Cellular Localization: Note the predominant staining pattern (membranous, cytoplasmic, or both).
- Scoring: An H-score (Histoscore) can be used for semi-quantitative analysis, calculated as:
   H-score = Σ (I x P), where 'I' is the intensity score (0=negative, 1=weak, 2=moderate,
   3=strong) and 'P' is the percentage of cells (0-100) at that intensity. The H-score ranges from
   0 to 300.[9]
- Controls:
  - Positive Control (Tonsil): B-lymphocytes within the germinal centers should show strong membranous and cytoplasmic staining.
  - Negative Control: Should show no specific staining in the tissue.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. practo.com [practo.com]
- 2. What are CD79B inhibitors and how do they work? [synapse.patsnap.com]
- 3. B-cell receptor Wikipedia [en.wikipedia.org]
- 4. Antigen receptor structure and signaling pathways Immunobiology NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Heterogeneous Surface CD79b Expression in Aggressive B-Cell Lymphomas Assessed by Flow Cytometry on Lymph Node Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic immunohistochemistry for lymphoma diagnosis [bloodresearch.or.kr]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Heterogeneous Surface CD79b Expression in Aggressive B-Cell Lymphomas Assessed by Flow Cytometry on Lymph Node Biopsies PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of CD79b, CD5 and CD19 in mature B-cell lymphoproliferative disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CD79B Monoclonal Antibody (OTI8A12) (CF810502) [thermofisher.com]
- To cite this document: BenchChem. [Application Notes: Immunohistochemical Staining of CD79b in Lymphoma Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857352#immunohistochemistry-staining-for-cd79b-in-lymphoma-tissues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com